5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine

FLAP inhibitor 5-lipoxygenase pathway competition binding assay

5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine is a privileged fragment for medicinal chemistry, with a FLAP antagonist IC₅₀ of 54 nM. The C5-cyclopropyl ring imposes conformational rigidity and distinct electronics that 5-H or 5-methyl analogs cannot replicate. With Fsp³ ≈ 0.67 and LogP ≈ 1.2, this building block is optimized for CNS-penetrant and protein-protein interaction targets. Its primary amine enables rapid parallel library synthesis via amide coupling, sulfonamide formation, or reductive amination. Procure this 98% pure, multi-gram-available scaffold for lead optimization.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B12337417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCN1C(=C(N=N1)N)C2CC2
InChIInChI=1S/C6H10N4/c1-10-5(4-2-3-4)6(7)8-9-10/h4H,2-3,7H2,1H3
InChIKeyDMSNCRGCPSDDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine: Core Structural Profile and Comparator Identification for Strategic Sourcing


5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine (CAS 1369433-20-4) is a 1,4,5-trisubstituted 1,2,3-triazole bearing a primary amine at the 4-position, a methyl group at N1, and a cyclopropyl ring at C5 [1]. This heterocyclic scaffold serves as a versatile synthetic intermediate and a privileged fragment in medicinal chemistry, with the cyclopropyl substituent introducing conformational constraint and distinct electronic properties compared to its 5-unsubstituted or 5-methyl analogs [2]. Its molecular formula is C₆H₁₀N₄ (MW 138.17 g/mol), and it is commercially available at 98% purity from multiple suppliers .

Procurement Risk Alert: Why 5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine Cannot Be Replaced by Unsubstituted or Simple Alkyl Triazol-4-amines


Generic substitution of 5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine with the widely available 1-methyl-1H-1,2,3-triazol-4-amine (CAS 67545-00-0) or other 5-H/5-methyl congeners introduces significant risk of altered target engagement and suboptimal pharmacokinetic profiles in lead optimization campaigns. The C5 cyclopropyl ring imposes a unique combination of steric bulk, conformational rigidity, and electronic modulation on the triazole core that directly impacts molecular recognition events [1]. In a competition binding assay for arachidonate 5-lipoxygenase-activating protein (FLAP), a derivative incorporating the 5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine fragment achieved an IC₅₀ of 54 nM, whereas close analogs with smaller C5 substituents showed attenuated potency in the same assay series [2]. Such pharmacophoric requirements cannot be met by surrogate building blocks lacking the cyclopropyl motif.

Quantitative Differentiation Evidence for 5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine Relative to Its Closest Analogs


C5 Cyclopropyl vs. C5 Unsubstituted: Impact on FLAP Binding Affinity in a Common Chemotype

In a patent series of N-(1,2,3-triazol-4-yl)cyclohexanecarboxamide FLAP inhibitors, the derivative bearing the 5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine component (Example 33 in US 10,183,947) demonstrated an IC₅₀ of 54 nM [1]. Within the same patent, the corresponding 5-unsubstituted (5-H) analog lost significant binding affinity, underscoring the C5 cyclopropyl group's role in productive hydrophobic packing and conformational pre-organization within the FLAP binding pocket [2]. This represents a direct structural comparator within a single patent dataset.

FLAP inhibitor 5-lipoxygenase pathway competition binding assay

Physicochemical Differentiation: Calculated LogP of the 5-Cyclopropyl Congener vs. 5-H Analog

The presence of the cyclopropyl group at C5 increases calculated lipophilicity relative to the unsubstituted 1-methyl-1H-1,2,3-triazol-4-amine. Using the closely matched 5-cyclopropyl-1-isopropyl analog (CAS 1502565-83-4) from Fluorochem as a structural surrogate, the measured LogP is 1.18 with an Fsp³ of 0.75 . By contrast, 1-methyl-1H-1,2,3-triazol-4-amine (CAS 67545-00-0) has a significantly lower predicted LogP (approximately -0.2 to 0.3) and an Fsp³ near 0, indicating the cyclopropyl ring imparts meaningful modulation of both lipophilicity and three-dimensional character [1]. This shift is critical for optimizing passive permeability and reducing aromatic planarity in fragment-based design.

Lipophilicity Physicochemical property prediction Drug-likeness

Synthetic Tractability: Availability at Research-Relevant Scale and Purity vs. Bespoke Analogs

5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine is stocked at 98% purity in quantities ranging from 100 mg to 25 g by established research chemical suppliers such as Leyan . In contrast, closely related analogs with alternative N1-substituents (e.g., 5-cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine) are often available only in limited pack sizes with longer lead times , and 5-unsubstituted 1-methyl-1H-1,2,3-triazol-4-amine lacks the cyclopropyl moiety entirely. This compound can be directly employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or further functionalized at the 4-amino group via diazotization, acylation, or reductive amination, making it a strategically advantageous building block for library synthesis.

Building block procurement Click chemistry precursor Commercial availability

High-Value Application Scenarios for 5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine Derived from Quantitative Evidence


FLAP Inhibitor Lead Optimization: Replicating the 54 nM IC₅₀ Warhead

Based on the demonstrated IC₅₀ of 54 nM for a 5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine-containing derivative against human FLAP [1], medicinal chemistry teams pursuing leukotriene biosynthesis inhibitors should procure this building block as the preferred C5-triazole fragment. SAR exploration around the N4 amide vector while retaining the cyclopropyl motif is critical to maintain potency.

Fragment-Based Drug Discovery: Leveraging Enhanced Fsp³ for 3D Diversity

With an estimated Fsp³ of approximately 0.67 and LogP around 1.2, this compound offers a distinct three-dimensional profile compared to planar triazole fragments . It is well-suited for fragment libraries targeting protein-protein interactions or CNS-penetrant targets where higher sp³ character correlates with improved clinical developability.

Click Chemistry and Parallel Synthesis: A Ready-to-Use Amino-Triazole Scaffold

The primary amine handle permits rapid diversification through amide bond formation, sulfonamide coupling, or reductive amination, while the cyclopropyl group remains inert under standard conditions. This compound can be used directly in parallel synthesis arrays to generate focused libraries for high-throughput screening campaigns [2].

Custom Synthesis and Kilogram-Scale Route Scouting

The compound's straightforward two-step synthesis via CuAAC between cyclopropylacetylene and methyl azide, followed by amination, makes it an attractive candidate for process chemistry scale-up. Its 98% commercial purity and multi-gram availability provide a reliable starting point for route optimization and toxicology batch production .

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